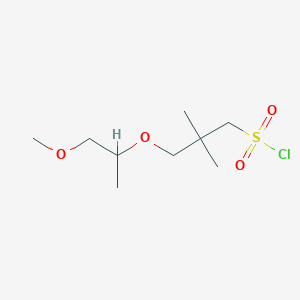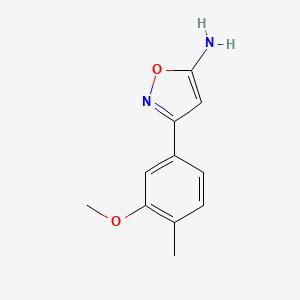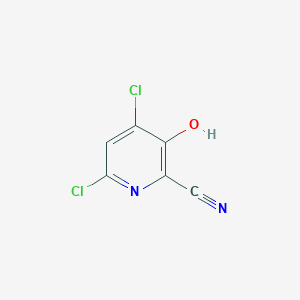
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile is a heterocyclic organic compound with a molecular formula of C6H2Cl2N2O. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitrile group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile typically involves the reaction of 2,4-dichloropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
化学反応の分析
Types of Reactions
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The nitrile group can be reduced to form an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carbonyl-containing compounds.
Reduction Reactions: Products include amine derivatives.
科学的研究の応用
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
- 3,6-Dichloro-4-hydroxypyridine-2-carboxylic acid
- 2,6-Dichloropyridine
- 4-Hydroxy-2,6-dichloropyridine
Uniqueness
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of various specialized compounds .
特性
分子式 |
C6H2Cl2N2O |
|---|---|
分子量 |
189.00 g/mol |
IUPAC名 |
4,6-dichloro-3-hydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2Cl2N2O/c7-3-1-5(8)10-4(2-9)6(3)11/h1,11H |
InChIキー |
QJBWOIGJIHNUOY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Cl)C#N)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



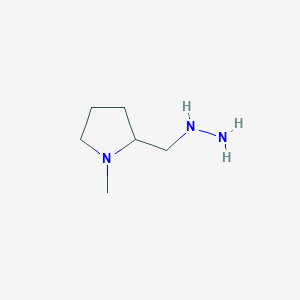

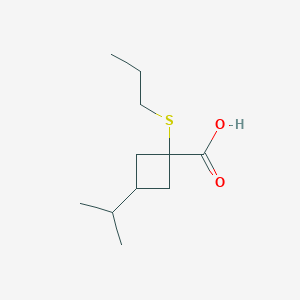

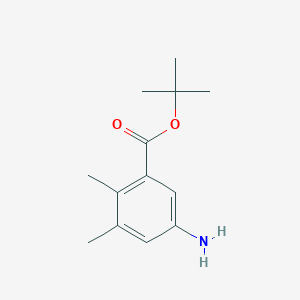
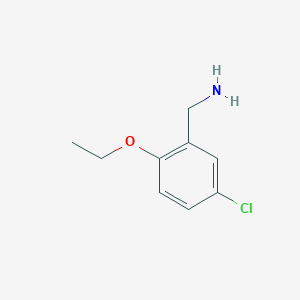

![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)

![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)

